molecular formula C11H18O2 B14596366 6-Hydroxy-6-methyl-5-(propan-2-yl)hepta-3,4-dien-2-one CAS No. 60845-46-7

6-Hydroxy-6-methyl-5-(propan-2-yl)hepta-3,4-dien-2-one

Katalognummer: B14596366
CAS-Nummer: 60845-46-7
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: PISHFRQKTBUQPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-6-methyl-5-(propan-2-yl)hepta-3,4-dien-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methyl group, and a propan-2-yl group attached to a hepta-3,4-dien-2-one backbone

Eigenschaften

CAS-Nummer

60845-46-7

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-8(2)10(11(4,5)13)7-6-9(3)12/h6,8,13H,1-5H3

InChI-Schlüssel

PISHFRQKTBUQPX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=C=CC(=O)C)C(C)(C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-6-methyl-5-(propan-2-yl)hepta-3,4-dien-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-6-methyl-5-(propan-2-yl)hepta-3,4-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bonds in the hepta-3,4-dien-2-one backbone can be reduced to single bonds.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-6-methyl-5-(propan-2-yl)hepta-3,4-dien-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-6-methyl-5-(propan-2-yl)hepta-3,4-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the double bonds in the hepta-3,4-dien-2-one backbone can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methyl-3,5-heptadiene-2-one: Similar structure but lacks the hydroxy group.

    6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: Contains a furan ring instead of the dienone structure.

    6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Contains a cyclohexene ring and an additional hydroxy group.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.